(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate
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Overview
Description
(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a tert-butyl ester, and a 2-bromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the cyano group through a nucleophilic substitution reaction. The tert-butyl ester can be introduced via esterification reactions, and the 2-bromophenylamino group can be added through an amination reaction using appropriate brominated aromatic compounds and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the 2-bromophenylamino group are likely involved in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the 4-bromophenyl group and has applications in antimicrobial and anticancer research.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also features a bromophenyl group and is used in biomedical research.
Uniqueness
What sets (2R,4S)-tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C18H24BrN3O2 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-(2-bromoanilino)-4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrN3O2/c1-13-11-18(12-20,21-15-8-6-5-7-14(15)19)9-10-22(13)16(23)24-17(2,3)4/h5-8,13,21H,9-11H2,1-4H3/t13-,18+/m1/s1 |
InChI Key |
QXVQIKKJZICBAF-ACJLOTCBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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